molecular formula C23H23N3O3 B2864792 N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872849-26-8

N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2864792
CAS RN: 872849-26-8
M. Wt: 389.455
InChI Key: ARTXJBHQHVCDDO-UHFFFAOYSA-N
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Description

“N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a pyrrolidine ring, which is a type of nitrogen-containing five-membered ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the pyrrolidine ring, and the attachment of these rings to the rest of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole and pyrrolidine rings would contribute significantly to the three-dimensional structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and pyrrolidine rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

Research has explored the pharmacological properties and potential therapeutic applications of related compounds, including their activity on kappa-opioid receptors. For instance, studies have identified compounds with high affinity for kappa-opioid receptors, demonstrating selectivity and potential for treating conditions such as depression and addiction disorders (Grimwood et al., 2011). These findings suggest a pathway for the development of new treatments utilizing compounds with structural similarities to N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide.

Synthesis and Chemical Properties

Several studies have focused on the synthesis and evaluation of compounds with related structures, highlighting their chemical properties and potential as kappa-opioid agonists. For example, compounds synthesized for their potent and selective kappa-opioid agonistic activities were described, with variations in the substituent at specific positions affecting their biological activity (Barlow et al., 1991). These research efforts contribute to understanding the structural and functional relationships of such compounds, aiding in the design of new molecules with desired pharmacological profiles.

Antimicrobial Activity

A series of derivatives structurally related to N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide were synthesized and evaluated for their antimicrobial properties. Certain compounds showed promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). This suggests that modifications to the core structure of N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide could yield new antimicrobial agents.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain an indole ring work by interacting with specific proteins in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it is being developed as a drug, future research could focus on optimizing its properties, studying its mechanism of action, and testing its efficacy and safety .

properties

IUPAC Name

N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-16-8-2-4-10-19(16)24-23(29)22(28)18-14-26(20-11-5-3-9-17(18)20)15-21(27)25-12-6-7-13-25/h2-5,8-11,14H,6-7,12-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTXJBHQHVCDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

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